molecular formula C10H12 B3058990 (But-3-en-2-yl)benzene CAS No. 934-10-1

(But-3-en-2-yl)benzene

Cat. No.: B3058990
CAS No.: 934-10-1
M. Wt: 132.2 g/mol
InChI Key: CHPXLAPHLQIKCA-UHFFFAOYSA-N
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Description

(But-3-en-2-yl)benzene, also known as 1-methyl-2-propen-1-ylbenzene, is an organic compound with the chemical formula C10H12. It is a colorless liquid with a strong aromatic odor. This compound is primarily used as a spice in food, beverages, perfumes, and cosmetics to add aroma. Additionally, it serves as an intermediate in organic synthesis for the preparation of other compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: (But-3-en-2-yl)benzene can be synthesized through an acylation reaction involving 3-butenylformyl and phenylformate. This reaction typically requires specific conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale acylation processes. These processes are optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for commercial use .

Chemical Reactions Analysis

Types of Reactions: (But-3-en-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which (But-3-en-2-yl)benzene exerts its effects involves its interaction with molecular targets and pathways. For instance, in electrophilic aromatic substitution reactions, the compound forms a sigma-bond with the electrophile, generating a positively charged benzenonium intermediate. This intermediate then undergoes proton removal, yielding a substituted benzene ring .

Comparison with Similar Compounds

  • But-3-yn-1-ylbenzene
  • 3-Cyclohexen-1-ylbenzene
  • 4-Phenylcyclohexene

Comparison: (But-3-en-2-yl)benzene is unique due to its specific structure and aromatic properties. While similar compounds like But-3-yn-1-ylbenzene and 3-Cyclohexen-1-ylbenzene share some structural similarities, this compound’s distinct aromatic odor and its use as a spice and intermediate in organic synthesis set it apart .

Properties

IUPAC Name

but-3-en-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12/c1-3-9(2)10-7-5-4-6-8-10/h3-9H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPXLAPHLQIKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80298327
Record name (But-3-en-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80298327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934-10-1
Record name NSC122566
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122566
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (But-3-en-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80298327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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